molecular formula C13H17FN2O4 B13545022 2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid

Cat. No.: B13545022
M. Wt: 284.28 g/mol
InChI Key: YJISLFBEXAEQQI-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid is a compound with the molecular formula C13H17FN2O4 and a molecular weight of 284.29 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-3-(2-fluoro-3-pyridinyl)alanine . This compound is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a fluoropyridine moiety.

Preparation Methods

The reaction conditions often include the use of coupling reagents and solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with enzymes and other proteins. The fluoropyridine moiety can participate in various binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the Boc-protected amino group and the fluoropyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17FN2O4

Molecular Weight

284.28 g/mol

IUPAC Name

3-(2-fluoropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)7-8-5-4-6-15-10(8)14/h4-6,9H,7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

YJISLFBEXAEQQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(N=CC=C1)F)C(=O)O

Origin of Product

United States

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